4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide
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Overview
Description
“4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a fluorophenyl group, which suggests that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would likely be complex due to the presence of multiple functional groups . The piperazine ring could potentially adopt a chair conformation, and the relative positions of the fluorophenyl and phenyl groups could significantly influence the compound’s properties .
Chemical Reactions Analysis
The chemical reactions of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would likely be influenced by the presence of the piperazine ring and the fluorophenyl and phenyl groups . The compound might undergo reactions such as N-alkylation or acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would depend on its specific structure . Factors such as its degree of crystallinity, solubility in various solvents, and stability under different conditions would need to be determined experimentally .
Scientific Research Applications
1. Neurodegenerative Diseases Research
Specific Scientific Field:
Neuropharmacology and neurochemistry.
Summary of Application:
Researchers investigate the potential of this compound as a selective monoamine oxidase-B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters, particularly dopamine. Inhibition of MAO-B can lead to increased dopamine levels, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s disease.
Experimental Procedures:
Results:
Future Directions
The future research directions for “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . These studies could provide valuable information for the development of new pharmaceuticals or other useful compounds .
properties
IUPAC Name |
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVAANAHHXMNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide |
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